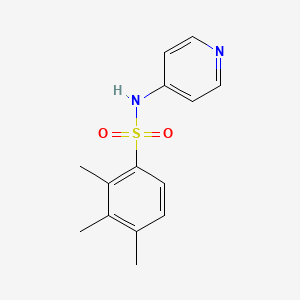![molecular formula C17H18N2O4 B5719856 N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)
N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide, also known as CAY-10512, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide family and has been found to have a range of biochemical and physiological effects. In We will also discuss future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide has been studied for its potential therapeutic applications in a number of scientific research studies. One of the most promising areas of research for this compound is in the treatment of cancer. N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide has been found to have potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to have anti-inflammatory and anti-angiogenic properties, which could make it useful for the treatment of other diseases, such as arthritis and cardiovascular disease.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of the enzyme histone deacetylase, which plays a key role in the regulation of gene expression. N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide has a number of biochemical and physiological effects that make it an interesting compound for scientific research. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. In addition, N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide has been found to have anti-inflammatory effects, which could make it useful for the treatment of diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and is commercially available from a number of chemical suppliers. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to obtain sufficient quantities of N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide for use in large-scale experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that will yield meaningful results.
Zukünftige Richtungen
There are a number of future directions for research on N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide. One area of research that is particularly promising is the development of analogs of this compound that have improved anti-cancer activity and fewer side effects. In addition, more research is needed to fully understand the mechanism of action of N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide and to identify the signaling pathways and enzymes that are targeted by this compound. Finally, more research is needed to explore the potential therapeutic applications of N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide in other diseases, such as arthritis and cardiovascular disease.
Conclusion
In conclusion, N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have potent anti-cancer activity, as well as anti-inflammatory and anti-angiogenic properties. The mechanism of action of N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. While there are some limitations to the use of this compound in lab experiments, there are also a number of future directions for research on N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide that could lead to the development of new and improved therapies for a range of diseases.
Synthesemethoden
The synthesis of N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide involves the reaction of 2,5-dimethoxyaniline with acetic anhydride to form N-acetyl-2,5-dimethoxyaniline. This compound is then reacted with 4-chlorobenzoyl chloride to form N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide. The synthesis of this compound has been described in detail in a number of scientific publications.
Eigenschaften
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)18-13-9-16(23-3)14(10-15(13)22-2)19-17(21)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJODYBKFGBZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5719788.png)
![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)


![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)

![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)

![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)

![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
